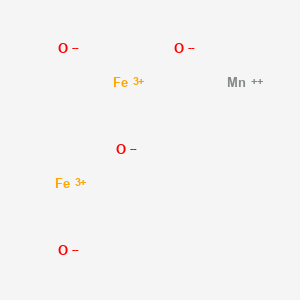

Iron manganese oxide (Fe2MnO4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron manganese oxide (Fe2MnO4) is a compound with the molecular formula Fe2MnO4 and a molecular weight of 230.63 g/mol. It is involved in redox reactions where H is oxidized and Mn, O are reduced .

Synthesis Analysis

Iron manganese oxide particles can be synthesized by thermal decomposition of a mixture of iron oleate and manganese oleate in a high-boiling solvent in the presence of Na-oleate and oleic acid as surfactants . The particles appear core-shell like in bright field TEM images .Molecular Structure Analysis

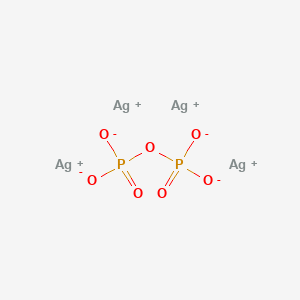

The molecular structure of Iron manganese oxide involves a FeO/MnO like structure in the core and a spinel like structure in the shell . High-resolution analytical methods like energy dispersive x-ray spectroscopy (EDS) and electron energy loss spectroscopy (EELS) have been used to investigate the distribution of the metals Mn and Fe .Chemical Reactions Analysis

Iron manganese oxide is involved in redox reactions. The oxidative reactivity of Mn- and Fe-oxides and the reductive reactivity of Fe (II)/iron oxides in complex model systems toward contaminant degradation have been studied .Physical And Chemical Properties Analysis

Iron manganese oxide is a reddish-brown solid . It has a molecular weight of 159.7, a melting point of 2664°F, and is insoluble . It is not reactive at normal temperatures, but at high temperatures, it reacts violently with oxygen, sulfur, and phosphorus .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Iron manganese oxide nanoparticles: have been synthesized using a fungal-mediated approach, which has shown promising antimicrobial properties . The synthesis involves the use of Aspergillus niger , a fungus, to create Fe2MnO4 particles. These nanoparticles have been tested and validated for their antimicrobial efficacy, making them potential candidates for use in medical and environmental applications where microbial contamination is a concern.

Dye Remediation

The same fungal-mediated synthesis of Fe2MnO4 nanoparticles has also been explored for dye remediation applications . These nanoparticles have shown the ability to degrade dyes like Methylene Blue, suggesting their use in treating industrial wastewater and mitigating environmental pollution caused by synthetic dyes.

Magnetic Properties for Data Storage

Research has been conducted on the synthesis of iron oxide/manganese oxide composite particles and their magnetic properties . These properties are particularly relevant for data storage applications, where the size-dependent magnetic effects of nanoparticles can be utilized to enhance the performance of magnetic storage devices.

Catalysis

Transition metal oxide nanoparticles, including Fe2MnO4, exhibit enhanced catalytic properties compared to their bulk counterparts . This makes them suitable for various catalytic processes, including chemical synthesis and environmental remediation, where they can accelerate reaction rates and improve efficiency.

Energy Storage

Fe2MnO4 nanoparticles have potential applications in energy storage systems . Their unique electrochemical properties can be harnessed in batteries and supercapacitors, contributing to the development of more efficient and higher-capacity energy storage technologies.

Environmental Toxicology

The non-toxic and eco-friendly characteristics of Fe2MnO4 nanoparticles synthesized through green methods make them suitable for studies in environmental toxicology . They can be used to assess the impact of nanomaterials on ecosystems and help in developing guidelines for the safe use of nanoparticles in the environment.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

iron(3+);manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSDLVIPMHDAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2MnO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152949 |

Source

|

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron manganese oxide (Fe2MnO4) | |

CAS RN |

12063-10-4 |

Source

|

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)

![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)